![molecular formula C10H10N2 B3115819 2-(3-Methylphenyl)-1H-imidazole CAS No. 21202-37-9](/img/structure/B3115819.png)
2-(3-Methylphenyl)-1H-imidazole
Overview
Description
Compounds like “2-(3-Methylphenyl)-1H-imidazole” belong to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . They are commonly used in a variety of applications, including as intermediates in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of primary amines with α-haloketones . The specific synthesis process for “2-(3-Methylphenyl)-1H-imidazole” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring containing two nitrogen atoms . The specific structure of “2-(3-Methylphenyl)-1H-imidazole” would include a 3-methylphenyl group attached to one of the carbon atoms in the imidazole ring.Chemical Reactions Analysis
Imidazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “2-(3-Methylphenyl)-1H-imidazole” can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on their specific structure . These properties can include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- 1,2,3-Triazoles , including 2-(3-Methylphenyl)-1H-imidazole, serve as privileged structural motifs in drug design. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for novel pharmaceuticals .
- Researchers have developed various synthetic approaches for 1,2,3-triazoles. For instance, L-proline-catalyzed enamine-mediated cycloaddition reactions yield these heterocycles .
- The regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via organocatalytic enamine azide reactions is another notable method .
Drug Discovery and Medicinal Chemistry
Organocatalysis and Synthetic Methodology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methylphenyl)-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDPLDCNQCWWEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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